2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone
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Overview
Description
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone is a versatile compound with a unique structure that makes it valuable in various scientific research fields. Its molecular formula is C13H12N2O2, and it has a molecular weight of 228.25 g/mol . This compound is primarily used in research and development, particularly in drug development and catalysis studies.
Preparation Methods
The synthesis of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone typically involves the reaction of indane-1,3-dione with cyclopropylcarbonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone can be compared with other similar compounds, such as:
Indane-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropylcarbonyl derivatives: These compounds have the cyclopropylcarbonyl group but differ in the rest of their structure, affecting their reactivity and applications.
Properties
IUPAC Name |
2-[(E)-C-cyclopropylcarbonohydrazonoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-11(7-5-6-7)10-12(16)8-3-1-2-4-9(8)13(10)17/h1-4,7,10H,5-6,14H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAKFIFEQVFON-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N\N)/C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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